1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol
Description
Properties
IUPAC Name |
1-[1-(3-chlorophenyl)ethyl]piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10(11-3-2-4-12(14)9-11)15-7-5-13(16)6-8-15/h2-4,9-10,13,16H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWYRYFCPOOSJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)Cl)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40671354 | |
| Record name | 1-[1-(3-Chlorophenyl)ethyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1146080-11-6 | |
| Record name | 1-[1-(3-Chlorophenyl)ethyl]piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40671354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Epoxide Ring-Opening Method
- Starting from optically active epichlorohydrin derivatives reacted with substituted phenols (including 3-chlorophenol) in the presence of cesium carbonate in acetonitrile under reflux.
- The resulting chiral epoxide derivative is then reacted with 4-piperidinol or substituted piperidines in ethanol under reflux to afford the target piperidin-4-ol compounds.
- This method yields the compound in moderate yields (19-50% over two steps) after purification by silica gel chromatography.
- The reaction proceeds via nucleophilic attack of the piperidin-4-ol nitrogen on the epoxide ring, opening it and forming the hydroxyethyl side chain bearing the 3-chlorophenyl group.
This strategy was described in detail in a study focusing on piperidinol derivatives with biological activity, highlighting the utility of epoxide intermediates and piperidin-4-ol nucleophiles for constructing 1-arylpiperidin-4-ols.
Oxazolidinone Ring-Opening Method
- Another approach involves the preparation of 3-(4-chlorophenyl)-oxazolidin-2-one via a one-pot procedure from 4-chloroaniline and 2-chloroethyl chloroformate.
- The oxazolidinone intermediate is then subjected to decarboxylative ring-opening by 4-piperidinol in DMSO at elevated temperatures (110 °C) for several days.
- This reaction yields the desired N-substituted piperidin-4-ol derivative after purification.
- Optimization studies indicated that prolonged heating and the use of polar aprotic solvents enhance the reaction efficiency.
This method provides a practical route to 1-(1-(3-chlorophenyl)ethyl)piperidin-4-ol and related compounds via nucleophilic ring-opening of cyclic carbamates.
Preparation via Alkylation and Grignard Reactions
A more classical synthetic route involves the alkylation of piperidine derivatives with 3-chlorobenzyl halides or related electrophiles, often followed by Grignard reagent addition and hydrolysis to install the hydroxy group.
Alkylation of Oxazoline-Containing Pyridine Derivatives
- Starting from 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methylpyridine, which is prepared by reaction of 2-cyano-3-methylpyridine and 1,1-dimethylaminoethanol catalyzed by anhydrous ZnCl2.
- This compound is reacted with 3-chlorobenzyl chloride in the presence of a strong base such as lithium diisopropylamide (LDA) in an inert solvent (THF preferred) at low temperatures (-15 °C to 25 °C).
- The resulting intermediate is then treated with a Grignard reagent prepared from 4-chloro-N-methylpiperidine in THF at low temperature (-40 °C to 0 °C).
- The addition of the Grignard reagent occurs selectively, avoiding additional synthetic steps.
- Finally, hydrolysis of the oxazoline group yields the piperidin-4-ol derivative bearing the 3-chlorophenyl ethyl substituent.
This method, described in a patent, emphasizes selectivity and process economy by avoiding unnecessary purification steps and using commercially available reagents.
Comparative Data Table of Preparation Methods
Research Findings and Process Considerations
- The epoxide ring-opening method allows access to enantiomerically enriched products if optically active epichlorohydrin is used, which is valuable for biological activity studies.
- The oxazolidinone ring-opening approach is robust but requires extended reaction times and elevated temperatures, which may impact scalability.
- The alkylation followed by Grignard addition route provides high selectivity and process efficiency, suitable for industrial applications.
- Purification typically involves silica gel chromatography or crystallization depending on the method used.
- Reaction monitoring by HPLC or TLC is essential to optimize yields and minimize by-products.
- Solvent choice (THF, ethanol, DMSO) and temperature control are critical parameters influencing reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products
Oxidation: The major product is the corresponding ketone.
Reduction: The major products include the dechlorinated compound or the fully reduced hydrocarbon.
Substitution: The major products are the substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Structural Comparison
Piperidine derivatives are structurally diverse. Below is a comparison of key structural features:
Key Observations :
- Unlike piperidin-4-one derivatives (e.g., 1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one), the hydroxyl group in the target compound may reduce metabolic stability but improve aqueous solubility .
Key Observations :
- Piperidin-4-one derivatives are more commonly associated with antimicrobial activity due to their electrophilic ketone groups, which can react with microbial enzymes .
- Hydroxyl-containing derivatives (e.g., the target compound) are often explored for CNS applications, as seen in 1-(4-(piperidin-4-yl)phenyl)ethanol hydrochloride .
Physicochemical Properties
A comparison of solubility and stability:
Key Observations :
Biological Activity
1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperidine ring with a 3-chlorophenyl group and an ethyl substituent, allowing for various interactions with biological systems. Research indicates its potential applications in neuropharmacology, anti-inflammatory responses, and as a therapeutic agent for various diseases.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Piperidine Ring : A six-membered nitrogen-containing ring that is pivotal in its biological activity.
- 3-Chlorophenyl Group : This substitution affects the compound's interaction with biological targets.
- Hydroxyl Group : Contributes to the compound's reactivity and potential for further modifications.
| Property | Description |
|---|---|
| Chemical Formula | C13H16ClN |
| Molecular Weight | 235.73 g/mol |
| Functional Groups | Hydroxyl, Ether |
| Solubility | Soluble in organic solvents; limited aqueous solubility |
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The compound may act as a modulator of neurotransmitter systems, influencing pathways related to pain perception and neuroprotection. Its mechanism involves:
- Binding to Receptors : Potential interactions with dopamine and serotonin receptors.
- Enzyme Inhibition : Possible inhibition of enzymes involved in inflammatory processes.
Neuropharmacological Effects
Research indicates that derivatives of this compound exhibit significant neuroprotective effects. For instance, studies have shown that these compounds can modulate neurotransmitter release, which may be beneficial in treating conditions like depression and anxiety disorders.
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of piperidine derivatives. The compound has been shown to reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in animal models.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored in various studies. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics.
Case Studies
- Neuroprotective Study : A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death, suggesting its potential as a neuroprotective agent (Source: ).
- Anti-inflammatory Research : In vitro studies showed that treatment with this compound led to decreased levels of TNF-alpha and IL-6 in macrophage cultures, supporting its role as an anti-inflammatory agent (Source: ).
- Antimicrobial Evaluation : The compound was tested against Staphylococcus aureus and Escherichia coli, showing MIC values ranging from 0.0039 to 0.025 mg/mL, demonstrating strong antibacterial properties (Source: ).
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Chlorophenyl)piperidin-4-ol | Piperidine ring with para-chloro substitution | Stronger analgesic effects |
| 4-(3-Chlorophenyl)piperidin-4-ol | Similar structure but different position | Enhanced neuroprotective properties |
| N-[1-(2-Chlorophenyl)ethyl]piperidin-4-amide | Amide linkage instead of hydroxyl | Potential anti-inflammatory activity |
This comparison highlights how structural variations can influence the biological activity of piperidine derivatives.
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing 1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol, and how are intermediates characterized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, piperidin-4-ol derivatives are often alkylated using halogenated precursors like 1-(3-chlorophenyl)ethyl halides. Characterization typically involves melting point analysis, IR spectroscopy (to confirm hydroxyl and aromatic C-Cl bonds), and H/C NMR to verify substitution patterns on the piperidine ring and chlorophenyl group . Recrystallization from ethanol or acetonitrile is a standard purification step.
Q. How can researchers safely handle this compound given its potential hazards?
- Methodological Answer : Refer to GHS classification guidelines: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Toxicity screening should include acute exposure tests in vitro (e.g., cell viability assays) .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- IR : Detect OH (~3200–3600 cm) and C-Cl (~550–850 cm) stretches.
- NMR : H NMR identifies proton environments (e.g., piperidine CH groups at δ 1.5–2.5 ppm; aromatic protons at δ 7.0–7.5 ppm). C NMR confirms quaternary carbons (e.g., piperidine C4-OH).
- HRMS : Validate molecular formula (e.g., [M+H] for CHClNO) .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?
- Methodological Answer : Single-crystal X-ray diffraction determines bond angles, torsion angles, and spatial arrangement. For example, a similar piperidin-4-ol derivative (3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-1-phenethylpiperidin-4-ol) was analyzed at 290 K with an R factor of 0.051, confirming chair conformation of the piperidine ring and axial-equatorial substituent orientations .
Q. What strategies optimize yield in multi-step syntheses of this compound?
- Methodological Answer : Use design of experiments (DoE) to test variables:
- Temperature : Higher temps (80–100°C) for alkylation steps.
- Catalysts : Phase-transfer catalysts (e.g., TBAB) improve reaction rates.
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
Monitor reaction progress via TLC or HPLC, and employ column chromatography for intermediate purification .
Q. How can researchers assess this compound’s interaction with biological targets (e.g., neurotransmitter receptors)?
- Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics (K, k/k) or molecular docking (e.g., AutoDock Vina) to predict binding poses. For example, piperidine derivatives with chlorophenyl groups show affinity for serotonin receptors (5-HT) in SPR assays .
Q. What approaches resolve contradictions in pharmacological data (e.g., conflicting insulin secretion results)?
- Methodological Answer : Replicate studies under standardized conditions (e.g., human islets vs. rodent models). Use genetic knockouts (CRISPR/Cas9) to isolate pathways. In one study, 5-HT agonism in human islets did not alter insulin secretion in vivo, suggesting model-specific effects .
Q. How is metabolic stability evaluated for this compound in preclinical studies?
- Methodological Answer : Incubate with liver microsomes or primary hepatocytes. Monitor parent compound depletion via LC-MS/MS. Calculate half-life (t) and intrinsic clearance (Cl). For CYP450 inhibition, use fluorogenic probes (e.g., CYP3A4 with midazolam) .
Q. What structural analogs of this compound exhibit divergent biological activities, and how can SAR studies be designed?
- Methodological Answer : Compare analogs like:
- Compound A : Replace 3-chlorophenyl with 4-fluorophenyl (alters receptor selectivity).
- Compound B : Modify the piperidine N-substituent (e.g., methyl vs. pentyl).
Test in functional assays (e.g., cAMP accumulation for GPCR activity) and analyze logP changes via HPLC .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
